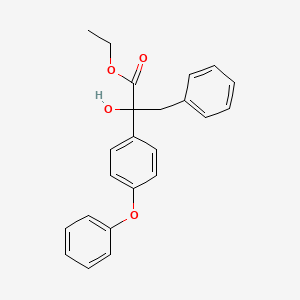

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate is an organic compound with the molecular formula C17H18O4 It is a derivative of propanoic acid and is characterized by the presence of phenoxy and phenyl groups attached to the propanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate typically involves the esterification of 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Substitution: The phenoxy and phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl) or iron(III) chloride (FeCl).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenoxy and phenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it valuable for creating derivatives with specific properties. For example, it can undergo hydrolysis to yield corresponding acids or alcohols, which are critical building blocks in organic chemistry.

Biological Research

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound possesses potential antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit the growth of certain bacterial strains and reduce inflammation markers in activated macrophages. For instance, treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory diseases.

Medicinal Chemistry

Drug Development Potential

The compound has been explored for its potential use in drug development. Its structural similarity to biologically active molecules makes it a candidate for designing new therapeutic agents. Studies have reported its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, the compound exhibited an IC50 value of 10.5 µM against HeLa cervical cancer cells, demonstrating significant antiproliferative activity .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and resins, enhancing their performance characteristics. The compound's ability to participate in various chemical reactions also makes it suitable for developing new materials with tailored functionalities.

Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | |

| A549 (lung cancer) | 12.8 | |

| HeLa (cervical cancer) | 10.5 |

Anti-inflammatory Effects

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 250 | 120 | 52 |

| IL-6 | 300 | 150 | 50 |

Case Studies

-

Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the phenoxy group significantly influenced the compounds' anticancer properties, highlighting the importance of structural variations in drug design . -

Mechanistic Studies

Investigations into the mechanism of action revealed that this compound may act as an enzyme inhibitor or modulator in biochemical pathways. This aspect is crucial for understanding how the compound interacts with biological targets and could inform future therapeutic applications .

Mécanisme D'action

The mechanism of action of ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenyl groups in the compound can interact with hydrophobic pockets in proteins, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparaison Avec Des Composés Similaires

- Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate

- Ethyl 2-(4-hydroxyphenoxy)propanoate

- Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propionate

Uniqueness: Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups in the same molecule allows for specific interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological properties. The presence of both hydroxyl and phenoxy groups allows for versatile interactions with biological targets, such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity. Additionally, the phenoxy and phenyl groups may occupy hydrophobic pockets in enzymes or receptors, modulating their activity .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit specific inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A study reported that the compound demonstrated effective inhibition against several pathogenic bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Mechanisms : Another study highlighted its capacity to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism through which it may alleviate symptoms in inflammatory diseases .

- Comparative Studies : Comparative analyses with structurally similar compounds revealed that this compound exhibited superior activity due to its unique structural features that enhance interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Response

A separate study investigated the anti-inflammatory effects of the compound on human macrophage cell lines. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production, indicating significant anti-inflammatory potential.

Comparison with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | High (MIC = 16 µg/mL) | Moderate |

| Ethyl 2-hydroxy-2-(4-hydroxyphenoxy)propanoate | Structure | Moderate (MIC = 64 µg/mL) | Low |

| Ethyl 2-hydroxy-2-(4-methoxyphenoxy)propanoate | Structure | Low (MIC = 128 µg/mL) | Low |

Propriétés

IUPAC Name |

ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-2-26-22(24)23(25,17-18-9-5-3-6-10-18)19-13-15-21(16-14-19)27-20-11-7-4-8-12-20/h3-16,25H,2,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXPAQUXEOBSBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.